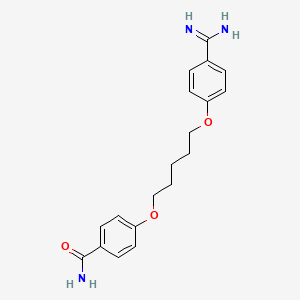
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide is a chemical compound with the molecular formula C19H23N3O3 It is known for its unique structure, which includes an amidinophenoxy group linked to a benzenecarboxamide moiety through a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(Pentyl)oxybenzenecarboxamide: This intermediate can be synthesized by reacting 4-hydroxybenzenecarboxamide with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amidinophenoxy Group: The amidinophenoxy group can be introduced by reacting the intermediate with 4-amidinophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide involves its interaction with specific molecular targets. The amidinophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The benzenecarboxamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Pentamidine: A compound with a similar amidinophenoxy structure, used as an antimicrobial agent.
Benzamidine derivatives: Compounds with similar amidine groups, known for their enzyme inhibitory properties.
Uniqueness
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable tool in various research applications, offering advantages over other similar compounds in terms of specificity and efficacy.
Properties
CAS No. |
155914-97-9 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzamide |
InChI |
InChI=1S/C19H23N3O3/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H2,22,23) |
InChI Key |
JUXMLCDTXKRLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


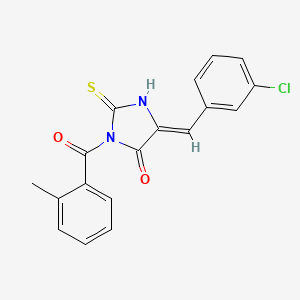
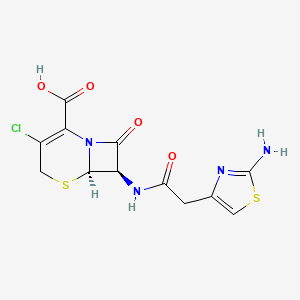
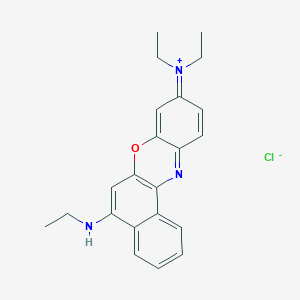
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
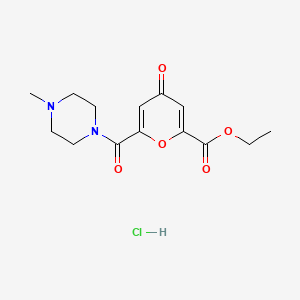
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
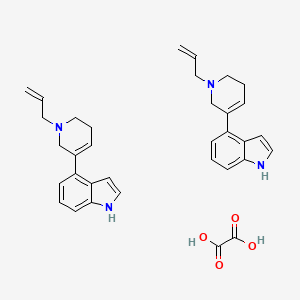
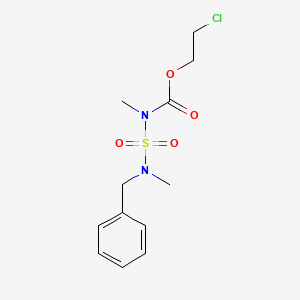
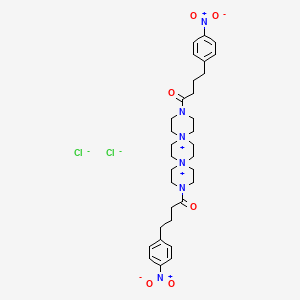


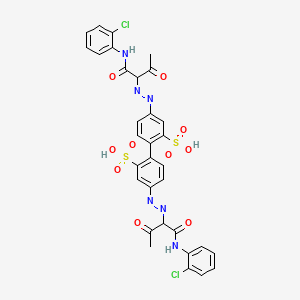
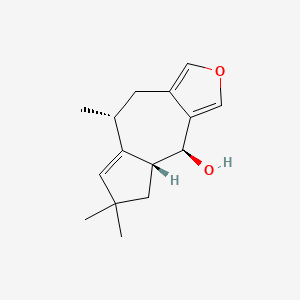
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)
